An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy Desipramine-d3
An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy Desipramine-d3
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of 2-Hydroxy Desipramine-d3. This stable isotope-labeled analog of a primary, active metabolite of the tricyclic antidepressant Desipramine (B1205290) is a critical tool in pharmacokinetic and metabolic studies. Its use as an internal standard allows for precise quantification in complex biological matrices through mass spectrometry-based assays.
Introduction
Desipramine is a secondary amine tricyclic antidepressant that functions primarily by inhibiting the reuptake of norepinephrine (B1679862).[1] It is extensively metabolized in the liver, with the major metabolic pathway being 2-hydroxylation, mediated predominantly by the cytochrome P450 enzyme CYP2D6, to form 2-Hydroxydesipramine (B23142).[1][2] This metabolite is pharmacologically active and its concentration can influence the therapeutic and adverse effects of desipramine treatment.[3]
2-Hydroxy Desipramine-d3 is the deuterium-labeled version of this metabolite. The incorporation of three deuterium (B1214612) atoms on the N-methyl group provides a mass shift that allows it to be distinguished from the endogenous, unlabeled metabolite in mass spectrometry, making it an ideal internal standard for quantitative bioanalysis.[4][5]
Proposed Synthesis of 2-Hydroxy Desipramine-d3
Caption: Proposed synthetic workflow for 2-Hydroxy Desipramine-d3.
Experimental Protocol: Synthesis
Stage 1: Synthesis of Nor-2-Hydroxy Desipramine (Precursor)
The synthesis of the normethyl precursor of 2-hydroxydesipramine can be achieved starting from iminodibenzyl, with an overall yield of approximately 11% as reported for a similar synthesis.[6] The process involves protection of the secondary amine, introduction of the hydroxy group and the propylamino side chain, followed by deprotection.
Stage 2: N-Deuteromethylation of Nor-2-Hydroxy Desipramine
This final step involves the selective methylation of the secondary amine of the precursor using a deuterated methyl source.
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Dissolution: Dissolve the Nor-2-Hydroxy Desipramine precursor in a suitable aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).
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Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, to the reaction mixture. This will deprotonate the secondary amine.
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Addition of Deuterated Reagent: Add deuterated methyl iodide (CD3I) to the reaction mixture. The reaction should be stirred at room temperature or slightly elevated temperature until completion, which can be monitored by thin-layer chromatography (TLC) or LC-MS.
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Work-up: Upon completion, the reaction is quenched with water and the product is extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is then purified using column chromatography on silica (B1680970) gel to yield pure 2-Hydroxy Desipramine-d3.
Characterization of 2-Hydroxy Desipramine-d3
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A typical workflow for characterization is outlined below.
Caption: General workflow for the characterization of 2-Hydroxy Desipramine-d3.
Physicochemical Properties
The fundamental properties of 2-Hydroxy Desipramine-d3 are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₁₉D₃N₂O |
| Molecular Weight | 285.40 g/mol |
| Monoisotopic Mass | 285.192 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 1189998-63-7 |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound. A reversed-phase HPLC method is suitable for this purpose.[7][8]
Experimental Protocol: HPLC Analysis
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Sample Preparation: Prepare a stock solution of 2-Hydroxy Desipramine-d3 in methanol (B129727) or acetonitrile at a concentration of 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 10 µg/mL).
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Chromatographic Conditions:
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate, pH adjusted) and an organic solvent (e.g., acetonitrile).
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at 214 nm.[7]
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Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by calculating the peak area of the main component relative to the total peak area of all components in the chromatogram.
| Parameter | Recommended Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-dependent gradient from low to high percentage of B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm |
| Column Temperature | 30 °C |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to provide structural information through fragmentation patterns.[5] Electron ionization (EI) or electrospray ionization (ESI) can be used. The fragmentation of amines is typically characterized by α-cleavage.[9]
Expected Mass Spectrum:
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Molecular Ion (M+): An ion peak at m/z 285.2 is expected, corresponding to the molecular weight of the deuterated compound.
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Key Fragments: The primary fragmentation pathway for desipramine and its analogs is the cleavage of the bond between the propyl side chain and the tricyclic ring system, as well as cleavage within the side chain. Due to the deuterated methyl group, specific fragments will be shifted by 3 mass units compared to the unlabeled compound.
| Ion | Expected m/z | Description |
| [M]+ | 285.2 | Molecular Ion |
| [M - C₃H₆N(CD₃)]+ | 210.1 | Loss of the deuterated side chain |
| [CH₂=N(H)CD₃]+ | 48.1 | α-cleavage fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the molecule.
Expected ¹H NMR Spectrum:
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Aromatic Protons: Multiple signals in the range of δ 6.8-7.5 ppm.
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Aliphatic Protons: Signals corresponding to the protons of the dibenzazepine (B1670418) ring and the propyl side chain, typically in the range of δ 2.0-4.0 ppm.
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Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.
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N-CH₃ Protons: The signal for the N-methyl protons will be absent.
Expected ¹³C NMR Spectrum:
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Aromatic Carbons: Multiple signals in the downfield region (δ 110-155 ppm).
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Aliphatic Carbons: Signals for the carbons in the tricyclic system and the propyl side chain.
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N-CD₃ Carbon: A characteristic triplet (due to C-D coupling) will be observed in the upfield region, shifted slightly upfield compared to a non-deuterated methyl group.
Metabolic Context: The Role of 2-Hydroxylation
Understanding the metabolic pathway of desipramine is crucial for appreciating the utility of 2-Hydroxy Desipramine-d3.
Caption: Metabolic pathway of Desipramine to 2-Hydroxy Desipramine.
Desipramine is metabolized in the liver primarily by the polymorphic enzyme CYP2D6 to its active metabolite, 2-hydroxydesipramine.[1][2] This metabolite can then undergo further metabolism, such as glucuronidation, to form a more water-soluble conjugate that is readily excreted by the kidneys.[2] Because CYP2D6 activity varies significantly among individuals due to genetic polymorphisms, the plasma concentrations of both desipramine and 2-hydroxydesipramine can differ widely between patients, necessitating therapeutic drug monitoring for which 2-Hydroxy Desipramine-d3 is an invaluable tool.
Conclusion
This technical guide has outlined a proposed synthetic route and detailed characterization methods for 2-Hydroxy Desipramine-d3. The synthesis is achievable through a multi-step process culminating in the N-deuteromethylation of a key precursor. The characterization relies on a suite of standard analytical techniques including HPLC for purity assessment, and mass spectrometry and NMR spectroscopy for structural confirmation. As a stable isotope-labeled internal standard, 2-Hydroxy Desipramine-d3 is indispensable for the accurate quantification of the active metabolite of desipramine, supporting crucial research in drug metabolism, pharmacokinetics, and clinical toxicology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 11C-labeled desipramine and its metabolite 2-hydroxydesipramine: potential radiotracers for PET studies of the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of serum desipramine and 2-hydroxydesipramine for pharmacokinetic applications by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
